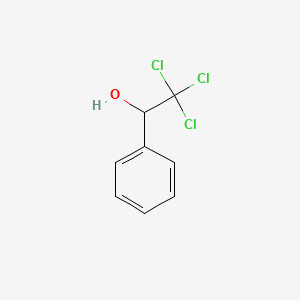

2,2,2-Trichloro-1-phenylethanol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2796. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2,2-trichloro-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFRBTDJEKZSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051842 | |

| Record name | 2,2,2-Trichloro-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2000-43-3 | |

| Record name | 2,2,2-Trichloro-1-phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2000-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, alpha-(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002000433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efiran 99 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,2-Trichloro-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloro-1-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Chemical Reactivity of 2,2,2 Trichloro 1 Phenylethanol

Formation of 2-Imino-4-thiazolidinones (Jocic-Reeve Reactions)

The Jocic-Reeve reaction utilizes 1,1,1-trichloro-2-hydroxyalkyl structures to generate α-substituted carboxylic acids. wikipedia.org This reaction proceeds through a dichloroepoxide intermediate. wikipedia.org The reaction of trichloromethylcarbinols with nucleophiles in the presence of sodium hydroxide (B78521) is a key step. organic-chemistry.org This methodology can be applied to synthesize various heterocyclic structures. organic-chemistry.org

Synthesis of α-Amino Acids (Corey-Link Reaction)

As mentioned earlier, the Corey-Link reaction is a powerful tool for the asymmetric synthesis of α-amino acids. wikipedia.org The process begins with the enantioselective reduction of a 1,1,1-trichloro-2-keto compound to a chiral 1,1,1-trichloro-2-hydroxyalkane. wikipedia.org This alcohol then undergoes a Jocic-Reeve reaction with an azide (B81097) nucleophile. wikipedia.org The reaction proceeds through an epoxide intermediate, which is then opened by the azide in an SN2 fashion, resulting in a 2-azido compound with inverted stereochemistry. wikipedia.org Subsequent steps involving acyl substitution and reduction of the azide yield the desired α-amino acid. wikipedia.org This multi-step synthesis demonstrates the critical role of the 2,2,2-trichloro-1-phenylethanol scaffold in constructing complex and stereochemically defined molecules. wikipedia.orgorganic-chemistry.org

Synthesis and Characterization of 2,2,2 Trichloro 1 Phenylethanol Derivatives and Analogs

Ester Derivatives (e.g., 2,2,2-Trichloro-1-phenylethyl Acetate)

Ester derivatives of 2,2,2-trichloro-1-phenylethanol are notable for their applications, particularly in the fragrance industry. The most well-documented example is 2,2,2-trichloro-1-phenylethyl acetate (B1210297), which is valued for its stable, rose-like scent and fixative properties.

This compound typically presents as white crystals. Key physical properties are summarized in the table below.

| Property | Value |

| Melting Point | 86-89 °C |

| Boiling Point | 282 °C |

| Molecular Formula | C₁₀H₉Cl₃O₂ |

| Molecular Weight | 267.53 g/mol |

Several methods have been established for the synthesis of 2,2,2-trichloro-1-phenylethyl acetate and related esters. These methodologies generally involve the esterification of the parent alcohol, this compound.

One common approach is the reaction of this compound with an acylating agent, such as an acid anhydride (B1165640) or an acid chloride. For instance, reacting the alcohol with acetic anhydride is a documented method for producing the acetate ester. wikipedia.org This esterification can be catalyzed by acids like sulfuric acid. wikipedia.org

An alternative and efficient method involves a one-pot synthesis that begins with the Friedel-Crafts reaction of benzene (B151609) with chloral (B1216628) (trichloroacetaldehyde) in the presence of a catalyst like aluminum chloride to form the alcohol, which is then acetylated in the subsequent step. wikipedia.org A variation of this process involves the reaction of this compound with glacial acetic acid using a solid superacid catalyst, such as SO₄²⁻/TiO₂, at elevated temperatures (e.g., 80°C), followed by purification steps to yield the final ester product. chemicalbook.com

A patented process describes a one-pot synthesis where a substituted or unsubstituted benzene is reacted with a halogenated aldehyde (like chloral) using a Friedel-Crafts catalyst. The resulting complex alcoholate is then directly reacted with an acid halide (e.g., acetyl chloride) or an acid anhydride to produce the final ester. google.com This method is noted for its efficiency and applicability to a range of substituted phenyl derivatives. google.com

Table 1: Synthesis of 1-(3,4-dichlorophenyl)-2,2,2-trichloro-ethyl acetate google.com

| Reactants | Catalyst/Reagents | Temperature | Product | Yield | Melting Point |

| o-dichlorobenzene, chloral, acetyl chloride | Aluminum chloride, Sodium sulfate (B86663) decahydrate | 0-8 °C | 1-(3,4-dichlorophenyl)-2,2,2-trichloro-ethyl acetate | 92% | 85-86 °C |

Ether Derivatives

Ether derivatives of this compound have also been synthesized and investigated, particularly for their olfactory properties. google.com The synthesis of these ethers can be accomplished through established etherification methods.

A primary method for the preparation of alkyl ethers of this compound is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkylating agent. wikipedia.org

The general procedure involves reacting this compound with an alkali hydride to form the corresponding sodium or potassium alkoxide. This alkoxide is then treated with an appropriate alkylating agent, such as an alkyl sulfate, alkyl halide (e.g., alkyl iodide or bromide), or alkyl tosylate, to yield the desired ether. google.com

Another approach mentioned for the synthesis of these ethers is the use of phase-transfer catalysis. google.com Under these conditions, the alcohol can be reacted with an alkylating agent in the presence of a concentrated alkali hydroxide (B78521) and a phase-transfer catalyst, which facilitates the reaction between the aqueous and organic phases.

While the methyl ether of this compound has been previously described in the literature, higher alkyl ethers of this compound have been synthesized and found to possess interesting and distinct olfactory properties compared to their ester counterparts. google.com

Fluorinated Analogs and Structure-Activity Relationship Studies

The replacement of chlorine atoms with fluorine is a common strategy in medicinal chemistry to alter a molecule's physical, chemical, and biological properties. In the context of this compound, fluorinated analogs, such as 2,2,2-trifluoro-1-phenylethanol, have been synthesized and studied.

The introduction of fluorine can significantly impact factors like metabolic stability, lipophilicity, and binding interactions with biological targets. For instance, studies on phenylpiperazine derivatives have shown that the presence of a trifluoroethylsulfanyl group can contribute to good acaricidal activity. nih.gov

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. While direct SAR studies comparing this compound and its fluorinated analogs are not extensively detailed in the provided search results, general principles of SAR suggest that such a substitution would have significant effects. The high electronegativity and small size of fluorine compared to chlorine would alter the electronic distribution and steric profile of the molecule, likely influencing its interactions with biological receptors or enzymes. For example, in a series of bifunctional peptides, modifications at the C-terminus, which is structurally distant, were found to influence opioid receptor selectivity, demonstrating that even remote structural changes can have profound effects on biological activity. nih.gov

Structural Modifications of the Phenyl Moiety

Modifying the phenyl ring of this compound is another avenue for creating new derivatives with potentially altered properties. Research has shown that various substituents can be introduced onto the phenyl group, leading to a range of analogs.

A palladium-catalyzed synthesis method has been developed for the preparation of 1-(hetero)aryl-2,2,2-trichloroethanols using chloral hydrate (B1144303) and (hetero)arylboroxines. rsc.org This method allows for the introduction of a variety of substituted phenyl groups.

Table 2: Examples of Phenyl-Modified 2,2,2-Trichloroethanol Analogs rsc.org

| Phenyl Substitution | Product | Yield | Melting Point (°C) |

| 4-(tert-Butyl) | 1-(4-(tert-Butyl)phenyl)-2,2,2-trichloroethan-1-ol | 67% | 77-78 |

| 4-(Methylthio) | 2,2,2-Trichloro-1-(4-(methylthio)phenyl)ethan-1-ol | 78% | 89.5-90.0 |

| Benzofuran-2-yl | 1-(Benzofuran-2-yl)-2,2,2-trichloroethan-1-ol | 60% | 71-72 |

Furthermore, a patented process for preparing substituted 1-phenyl-2,2,2-trihalo-ethanol esters provides a framework for extensive modification of the phenyl ring. google.com This process describes the synthesis of derivatives where the phenyl group can be substituted with one or more groups, including halogen, cyano, nitro, alkyl, alkoxy, and others. google.com One specific example detailed is the synthesis of 1-(3,4-dichlorophenyl)-2,2,2-trichloro-ethyl acetate, which demonstrates the feasibility of introducing multiple halogen substituents onto the phenyl ring. google.com These modifications are often pursued to modulate the biological activity of the resulting compounds, for instance, as insecticides. google.com

Advanced Spectroscopic and Structural Elucidation of 2,2,2 Trichloro 1 Phenylethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for elucidating the carbon-hydrogen framework of 2,2,2-Trichloro-1-phenylethanol.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phenyl group typically appear as a complex multiplet in the range of 7.3-7.6 ppm. The single proton attached to the chiral carbon (the CH group) resonates as a singlet at approximately 5.1 ppm. The hydroxyl (OH) proton also presents as a singlet, with its chemical shift being variable depending on concentration and solvent, but is observed around 2.9 ppm.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.52 - 7.39 | Multiplet | 5H | Phenyl protons (C₆H₅) |

| 5.09 | Singlet | 1H | Methine proton (-CH(OH)-) |

| 2.88 | Singlet | 1H | Hydroxyl proton (-OH) |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides further insight into the carbon skeleton of the molecule. The carbon atom of the trichloromethyl group (CCl₃) is observed at approximately 103.6 ppm. The chiral carbon atom bonded to the hydroxyl group and the phenyl ring gives a signal around 82.5 ppm. The aromatic carbons show a series of peaks in the region of 128-135 ppm, with the ipso-carbon (the carbon attached to the ethanol (B145695) side chain) appearing at approximately 134.8 ppm.

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 134.8 | Quaternary aromatic carbon (C-ipso) |

| 129.5 | Aromatic CH (C-para) |

| 128.8 | Aromatic CH (C-ortho/meta) |

| 127.8 | Aromatic CH (C-ortho/meta) |

| 103.6 | Trichloromethyl carbon (-CCl₃) |

| 82.5 | Methine carbon (-CH(OH)-) |

Multi-dimensional NMR Techniques and Interpretation

While one-dimensional ¹H and ¹³C NMR spectra are sufficient for the structural elucidation of a relatively simple molecule like this compound, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) could be employed for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. However, specific multi-dimensional NMR data for this compound is not widely available in public spectral databases, likely because its structure can be confidently determined without these more advanced experiments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound.

FTIR and Vapor Phase IR Spectral Interpretation

The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring are seen around 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methine group is generally weak and may be obscured. Strong absorptions corresponding to the C-Cl stretching of the trichloromethyl group are prominent in the fingerprint region, typically around 800-600 cm⁻¹. The C-O stretching vibration is usually found in the 1100-1000 cm⁻¹ region. The vapor phase IR spectrum available from the NIST WebBook shows a sharp O-H stretch at approximately 3570 cm⁻¹, which is characteristic of a free, non-hydrogen-bonded hydroxyl group, a condition more prevalent in the gas phase.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3570 (Vapor Phase) | O-H Stretch (free) | Hydroxyl (-OH) |

| 3400 - 3200 (Condensed Phase) | O-H Stretch (hydrogen-bonded) | Hydroxyl (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| ~1100 - 1000 | C-O Stretch | Alcohol |

| ~800 - 600 | C-Cl Stretch | Trichloromethyl (-CCl₃) |

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ which confirms the molecular weight of the compound. The isotopic pattern of the molecular ion is characteristic, showing multiple peaks due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon electron impact. In the case of this compound, the mass spectrum provides key information for its identification.

The NIST WebBook provides a reference mass spectrum for this compound. nist.gov The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, due to the presence of the labile trichloromethyl group, the molecular ion peak can be weak or absent. The fragmentation pattern is dominated by cleavages adjacent to the oxygen atom and the phenyl group.

Key expected fragments in the EI-MS of this compound are detailed in the table below. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments, which is a crucial diagnostic feature.

| Fragment Ion | Structure | m/z (for ³⁵Cl) | Significance |

| [C₇H₇O]⁺ | C₆H₅CH(OH) | 107 | Loss of the trichloromethyl radical (•CCl₃) |

| [C₆H₅]⁺ | C₆H₅ | 77 | Phenyl cation, a common fragment for benzene (B151609) derivatives |

| [CCl₃]⁺ | CCl₃ | 117 | Trichloromethyl cation |

| [M-HCl]⁺ | C₈H₆Cl₂O | 188 | Loss of a hydrogen chloride molecule |

The most intense peak in the spectrum is often the base peak, which for this compound is typically the [C₆H₅CHOH]⁺ fragment at m/z 107. This indicates a facile cleavage of the C-C bond between the chiral carbon and the trichloromethyl group.

High-Resolution Mass Spectrometry (HRMS) for Derivatized Products

To enhance volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis, and to obtain more definitive structural information, this compound can be derivatized. A common derivatization for the hydroxyl group is the formation of a trimethylsilyl (B98337) (TMS) ether. High-Resolution Mass Spectrometry (HRMS) of this derivative allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy.

The TMS derivative of this compound, which is 2,2,2-trichloro-1-phenyl-1-(trimethylsilyloxy)ethane, would exhibit characteristic fragmentation patterns under EI-MS. dtic.mil The analysis of these fragments by HRMS provides unambiguous elemental formulas.

| Derivative | Adduct/Fragment | Predicted m/z | Significance |

| TMS-ether | [M]⁺ | 296.0008 (for ²⁸Si, ³⁵Cl) | Molecular ion of the TMS derivative |

| TMS-ether | [M-CH₃]⁺ | 281.9772 (for ²⁸Si, ³⁵Cl) | Loss of a methyl group from the TMS moiety |

| TMS-ether | [C₆H₅CHOSi(CH₃)₃]⁺ | 179.0946 (for ²⁸Si) | Fragment containing the phenyl and TMS groups |

| Parent Compound | [M+H]⁺ | 224.96353 | Predicted protonated molecule |

| Parent Compound | [M+Na]⁺ | 246.94547 | Predicted sodium adduct |

| Parent Compound | [M-H]⁻ | 222.94897 | Predicted deprotonated molecule |

Predicted m/z values for adducts of the parent compound are sourced from PubChemLite and calculated using CCSbase. uni.lu

The high accuracy of HRMS measurements helps to differentiate between isobaric interferences and confirms the elemental composition of the analyte and its fragments, thus providing a high degree of confidence in the structural assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysics

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the phenyl group. Aromatic compounds generally exhibit characteristic absorption bands in the UV region. openstax.org For a monosubstituted benzene ring, such as the one present in this molecule, typical absorptions include a strong band near 205 nm (the E₂-band) and a less intense, structured band in the 255-275 nm range (the B-band). openstax.orglibretexts.org

The substitution on the benzylic carbon with a hydroxyl and a trichloromethyl group can influence the position and intensity of these absorption bands. The hydroxyl group is a weak auxochrome, while the electron-withdrawing trichloromethyl group can cause a slight shift in the absorption maxima.

| Transition | Typical Wavelength Range (nm) | Expected Characteristics for this compound |

| π → π* (E₂-band) | ~205 | An intense absorption band is expected in this region. |

| π → π* (B-band) | 255 - 275 | A band with fine structure, characteristic of the benzene ring, is anticipated. |

Note: The NIST WebBook does not currently have a publicly available UV-Vis spectrum for this compound. nist.gov The data presented is based on the known spectroscopy of substituted benzenes. openstax.orglibretexts.orgnist.gov

Resonance-Enhanced Multiphoton Ionization (REMPI)

Resonance-Enhanced Multiphoton Ionization (REMPI) is a highly selective and sensitive laser-based ionization technique. It involves the absorption of two or more photons by a molecule, where at least one of the photons is in resonance with an intermediate electronic state. For this compound, the phenyl group serves as the chromophore for REMPI.

A typical REMPI scheme for this molecule would involve a 2+1 process, where two photons excite the molecule to an electronically excited state (S₁), and a third photon ionizes it. The resulting ions are then detected by a mass spectrometer. By scanning the wavelength of the laser, a spectrum of the intermediate excited state is obtained. This technique is particularly useful for distinguishing between isomers that may have very similar conventional mass spectra.

Laser-Induced Fluorescence (LIF)

Laser-Induced Fluorescence (LIF) spectroscopy is another sensitive laser-based technique that probes the electronically excited states of molecules. In an LIF experiment, a laser is tuned to an electronic absorption of the molecule, promoting it to an excited state. The subsequent fluorescence emission as the molecule relaxes back to the ground state is detected.

For this compound, LIF can provide detailed information about the vibrational structure of both the ground and the first electronically excited singlet state (S₁). The fluorescence spectrum can reveal the energies of the vibrational modes coupled to the electronic transition. The photophysics of substituted benzenes has been studied extensively, and it is known that factors like substituent effects can influence the fluorescence quantum yield and lifetime. rsc.org

Characterization of Electronically Excited States

The electronically excited states of this compound are primarily those of the benzene ring, perturbed by the -CH(OH)CCl₃ substituent. The lowest excited singlet state (S₁) arises from the π → π* transition of the benzene ring. The energy of this state and the vibrational frequencies in this state can be precisely measured using techniques like REMPI and LIF.

The substituent can affect the photophysical properties of the molecule. For instance, the electron-withdrawing nature of the trichloromethyl group can influence the charge distribution in the excited state. Furthermore, the presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding or interactions with the phenyl π-system, which can also affect the excited state dynamics. The study of photochemical reactions in substituted benzenes reveals that the nature of the substituent dictates the reaction pathways from the excited state. rsc.org

Integrated Spectroscopic Data Analysis for Molecular Elucidation

The unambiguous structural elucidation of this compound is best achieved by an integrated analysis of data from multiple spectroscopic techniques. Each method provides a piece of the puzzle, and their combination leads to a comprehensive understanding of the molecule's identity and structure.

A multi-modal approach would proceed as follows:

EI-MS would provide the initial fragmentation pattern, suggesting the presence of a phenyl group (m/z 77), a C₇H₇O unit (m/z 107), and a trichloromethyl group (m/z 117 and its isotopic pattern).

HRMS would then be used to confirm the elemental composition of these fragments and the parent molecule (if observed), leaving no ambiguity about the atoms present.

UV-Vis spectroscopy would confirm the presence of the aromatic ring through its characteristic π → π* absorptions. libretexts.org

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy (while not detailed here) would provide crucial information on the functional groups (O-H and C-Cl bonds in IR) and the connectivity of atoms (¹H and ¹³C NMR), respectively. For example, ¹H NMR would show signals for the aromatic protons, the methine proton, and the hydroxyl proton, with their chemical shifts and coupling patterns revealing their environment. pressbooks.pubyoutube.com

Advanced techniques like REMPI and LIF could be employed for more detailed studies, such as isomer-specific analysis or in-depth characterization of the molecule's photophysics.

By combining these datasets, a complete and verified structure of this compound can be established with a very high degree of certainty.

Applications of 2,2,2 Trichloro 1 Phenylethanol in Synthetic Organic Chemistry

Utility in Heterocyclic Compound Synthesis

Preparation of 2-Substituted Carboxylic Acids

The transformation of 2,2,2-trichloro-1-phenylethanol and its derivatives into 2-substituted carboxylic acids represents a significant application in synthetic organic chemistry. This conversion is primarily achieved through reactions that leverage the unique reactivity of the trichloromethyl group. One of the notable methods for this transformation is the Jocic reaction, which involves the conversion of 2,2,2-trichloromethylcarbinols into α-substituted carboxylic acids. acs.org

The Jocic reaction and similar transformations typically proceed by reacting the trichloromethyl carbinol with a nucleophile. acs.org This process allows for the introduction of various substituents at the α-position to the newly formed carboxylic acid. The versatility of the nucleophiles that can be employed, including hydroxides, alkoxides, amines, and thiols, makes this a valuable method for creating a diverse range of 2-substituted carboxylic acids. acs.org

The general scheme for this transformation starting from an aldehyde to form the trichloromethyl carbinol, which then undergoes reaction to yield the α-substituted carboxylic acid, highlights the synthetic utility of this pathway. acs.org While direct and extensive research on this compound in this specific context is not widely documented in readily available literature, the established chemistry of other 2,2,2-trichloromethylcarbinols provides a strong basis for its potential application in this area. acs.orgacs.org

Below is a representative table illustrating the types of 2-substituted carboxylic acids that could be synthesized from a generic trichloromethyl carbinol precursor through the Jocic reaction, based on the type of nucleophile used.

Table 1: Synthesis of 2-Substituted Carboxylic Acids via Jocic Reaction of a Trichloromethyl Carbinol

| Nucleophile (Nu-H) | Reagent/Conditions | Product (α-Substituted Carboxylic Acid) |

| Water (H₂O) | Base (e.g., NaOH) | α-Hydroxy Carboxylic Acid |

| Alcohol (R'OH) | Base (e.g., NaOR') | α-Alkoxy Carboxylic Acid |

| Amine (R'NH₂) | Base | α-Amino Carboxylic Acid |

| Thiol (R'SH) | Base (e.g., NaSR') | α-Thioalkyl Carboxylic Acid |

Stereoselective Synthetic Reagent

The presence of a chiral center in this compound, which can exist as (R) and (S) enantiomers, suggests its potential utility as a stereoselective synthetic reagent or chiral auxiliary. nist.gov Chiral auxiliaries are instrumental in asymmetric synthesis for controlling the stereochemical outcome of a reaction. nih.gov While specific and detailed applications of this compound as a stereoselective reagent are not extensively reported, the principles of asymmetric induction using chiral alcohols and their derivatives are well-established. acs.orgresearchgate.net

The general strategy involves attaching the chiral alcohol to a prochiral substrate, thereby forming a new molecule with a built-in stereochemical director. Subsequent diastereoselective reactions, such as alkylation or reduction, are then controlled by the steric and electronic properties of the chiral auxiliary. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product.

For instance, esters derived from chiral alcohols like this compound can be used to direct the stereoselective alkylation of enolates. The bulky trichloromethyl group and the phenyl group would create a specific chiral environment around the enolate, favoring the approach of an electrophile from one face over the other.

A hypothetical reaction scheme for the use of (R)-2,2,2-trichloro-1-phenylethanol as a chiral auxiliary in the diastereoselective alkylation of an ester enolate is presented below.

Table 2: Hypothetical Diastereoselective Alkylation using a Chiral Auxiliary Derived from this compound

| Step | Reaction | Description | Expected Outcome |

| 1 | Esterification | Reaction of a carboxylic acid with (R)-2,2,2-trichloro-1-phenylethanol. | Formation of a chiral ester. |

| 2 | Enolate Formation | Treatment of the chiral ester with a strong base (e.g., LDA). | Generation of a chiral enolate. |

| 3 | Diastereoselective Alkylation | Reaction of the chiral enolate with an alkyl halide (R'-X). | Formation of a new stereocenter with a specific configuration, leading to a diastereomerically enriched product. |

| 4 | Cleavage of Auxiliary | Hydrolysis of the ester to remove the chiral auxiliary. | Yields the enantiomerically enriched α-substituted carboxylic acid. |

The effectiveness of such a chiral auxiliary would depend on its ability to induce a high degree of diastereoselectivity in the key bond-forming step. Research on other trichloromethyl carbinols has shown their utility in asymmetric synthesis, suggesting that this compound could serve as a valuable tool in stereoselective transformations. acs.org

Environmental Considerations and Green Chemistry Integration

Biodegradation Pathways and Environmental Persistence of Analogs

Direct and detailed research on the biodegradation of 2,2,2-Trichloro-1-phenylethanol is not extensively documented in publicly available literature. However, insights into its potential environmental fate can be extrapolated from studies on analogous chlorinated aromatic compounds. The persistence of such compounds in the environment is a significant concern, as halogenated hydrocarbons are often toxic and can accumulate in soil and water. researchgate.net

The microbial degradation of chlorinated aromatic compounds is a key area of environmental research. epa.gov Generally, the process involves initial enzymatic attacks that can lead to the cleavage of the aromatic ring or the removal of chlorine atoms, a process known as dehalogenation. researchgate.net The presence of the trichloromethyl group (-CCl3) and the phenyl group in this compound suggests that its biodegradation would likely involve pathways observed for other organochlorine compounds.

Fungi, particularly white-rot fungi, have demonstrated the ability to degrade a wide range of persistent organic pollutants, including chlorinated pesticides like DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane), which shares structural similarities with this compound. researchgate.net These fungi possess powerful extracellular enzymes, such as peroxidases and laccases, that can initiate the oxidation of these complex molecules. nih.gov For instance, the degradation of DDT by Ganoderma lingzhi can proceed through dechlorination to form DDD (1,1-dichloro-2,2-bis(4-chlorophenyl)ethane) and DDMU (1-chloro-2,2-bis(4-chlorophenyl)ethylene). researchgate.net This suggests that a primary step in the biodegradation of this compound could be the reductive dechlorination of the trichloromethyl group.

The environmental persistence of halogenated compounds is often linked to the number and position of halogen atoms on the aromatic ring, which can inhibit microbial enzymatic systems. acs.org The trichloromethyl group in this compound is a significant feature that likely contributes to its recalcitrance. The degradation of such compounds can be slow, and in some cases, may lead to the formation of intermediate metabolites that are also of environmental concern.

Table 1: Potential Microbial Degradation Mechanisms for Analogs of this compound

| Microorganism Type | Analogous Compound(s) | Key Degradation Mechanisms | Potential Metabolites | References |

| White-Rot Fungi | DDT, Chlorinated Phenols | Extracellular enzymatic oxidation (Peroxidases, Laccases), Reductive Dechlorination | DDD, DDMU, Chlorocatechols | researchgate.netnih.gov |

| Bacteria (Pseudomonas sp.) | Chlorophenols, Chlorobenzene | Hydroxylation, Dehalogenation, Aromatic Ring Cleavage | Chlorocatechols, Ring Cleavage Products | nih.govajol.infonih.gov |

Interactive Data Table: Degradation of Chlorophenols by a Microbial Consortium

A study on the multi-substrate biodegradation of chlorophenols by a defined microbial consortium demonstrated varying removal rates for different isomers. While not directly the target compound, this data illustrates the complexity of biodegrading chlorinated aromatics.

| Chlorophenol | Initial Concentration (mg/L) | % Removal (after 168h) |

| 3-Chlorophenol | 200 | 67 |

| 3-Chlorophenol | 250 | 24 |

| 3-Chlorophenol | 300 | 14 |

| 3-Chlorophenol | 400 | 4 |

| 4-Chlorophenol | 150 | 77 |

| 4-Chlorophenol | 200 | 63 |

| 4-Chlorophenol | 250 | 63 |

| 4-Chlorophenol | 300 | 65 |

| 4-Chlorophenol | 400 | 58 |

| Data adapted from a study on multi-substrate biodegradation. nih.gov |

Advancements in Sustainable Production Practices

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgepitomejournals.com The application of these principles to the synthesis of this compound is crucial for enhancing its environmental profile.

One of the core tenets of green chemistry is the use of catalysts in place of stoichiometric reagents to improve atom economy and reduce waste. acs.org The synthesis of 2,2,2-Trichloro-1-phenylethyl acetate (B1210297), an ester of the target alcohol, from benzene (B151609) and chloral (B1216628) followed by acetylation, can be optimized using catalytic methods. chemicalbook.com For instance, the esterification step can be carried out using a solid superacid catalyst, which can be recovered and reused, minimizing waste. chemicalbook.com

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a highly sustainable approach. nih.gov Enzymes operate under mild conditions of temperature and pressure, are highly specific, and can reduce the need for protecting groups, thereby simplifying synthetic routes and reducing waste. acs.org While the direct biocatalytic synthesis of this compound is not widely reported, the synthesis of other alcohols, such as 2-phenylethanol, using yeast cells has been successfully demonstrated. cjcatal.com This suggests the potential for developing a biocatalytic route to this compound, possibly through the enzymatic reduction of a corresponding ketone precursor.

The choice of solvent is another critical aspect of green chemistry. Traditional organic solvents are often volatile, toxic, and environmentally harmful. nih.gov The development of syntheses that use greener solvents, such as water, supercritical fluids, or ionic liquids, is a key area of research. epitomejournals.com For example, a greener synthesis of 2H-indazoles and quinazolines has been developed using PEG-400 as a green solvent and a recyclable copper oxide nanocatalyst. nih.gov Applying similar principles to the production of this compound could significantly reduce its environmental impact.

Furthermore, improving energy efficiency by conducting reactions at ambient temperature and pressure is a fundamental goal of green chemistry. acs.org The development of highly active catalysts that can facilitate reactions under milder conditions is therefore a priority.

Table 2: Green Chemistry Approaches for the Synthesis of Organic Compounds

| Green Chemistry Principle | Application in Chemical Synthesis | Potential Benefit for this compound Production | References |

| Catalysis | Use of reusable catalysts (e.g., solid acids, nanocatalysts) instead of stoichiometric reagents. | Improved atom economy, reduced waste, easier product purification. | acs.orgchemicalbook.comnih.gov |

| Biocatalysis | Employment of enzymes or whole cells to perform specific chemical transformations. | High selectivity, mild reaction conditions, reduced byproducts, use of renewable resources. | nih.govcjcatal.com |

| Use of Safer Solvents | Replacement of hazardous organic solvents with greener alternatives (e.g., water, PEG-400). | Reduced environmental pollution and worker exposure to toxic chemicals. | epitomejournals.comnih.govnih.gov |

| Energy Efficiency | Designing reactions to occur at ambient temperature and pressure. | Lower energy consumption, reduced costs, and smaller carbon footprint. | acs.org |

Interactive Data Table: Principles of Green Chemistry

This table summarizes the twelve principles of green chemistry, which provide a framework for sustainable chemical production.

| Principle Number | Principle |

| 1 | Prevent waste |

| 2 | Maximize atom economy |

| 3 | Design less hazardous chemical syntheses |

| 4 | Design safer chemicals and products |

| 5 | Use safer solvents and reaction conditions |

| 6 | Increase energy efficiency |

| 7 | Use renewable feedstocks |

| 8 | Avoid chemical derivatives |

| 9 | Use catalysts, not stoichiometric reagents |

| 10 | Design for degradation |

| 11 | Analyze in real-time to prevent pollution |

| 12 | Minimize the potential for accidents |

| Source: American Chemical Society. acs.org |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The classical synthesis of α-trichloromethyl carbinols, including 2,2,2-Trichloro-1-phenylethanol, involves the base-catalyzed condensation of an aldehyde (benzaldehyde) with chloroform (B151607). google.com However, this method is often hampered by side reactions, such as the Cannizzaro reaction, particularly with reactive aldehydes, which can lead to lower yields. google.com Future research is directed towards overcoming these limitations by developing more efficient, selective, and sustainable synthetic protocols.

A primary goal is the development of catalytic asymmetric methods to produce enantiomerically pure this compound. Drawing inspiration from recent advances in the synthesis of other chiral molecules, several strategies can be envisioned. rsc.orgnih.gov The development of chiral catalysts, whether organocatalysts or transition-metal complexes, that can control the stereochemical outcome of the addition of the trichloromethyl anion (or a synthetic equivalent) to benzaldehyde (B42025) is a significant area for exploration.

Modern synthetic strategies that have shown promise for related compounds could be adapted. organic-chemistry.org These include the use of alternative bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to allow for milder reaction conditions at room temperature, or the use of sodium trichloroacetate (B1195264) as a safer, solid precursor for the reactive trichloromethyl anion. organic-chemistry.org A one-pot process starting from benzyl (B1604629) alcohol, involving in-situ oxidation to the aldehyde followed by the trichloromethylation reaction, also presents a streamlined approach. organic-chemistry.org

| Synthetic Strategy | Description | Potential Advantages | Key Research Challenge |

| Catalytic Asymmetric Addition | Use of chiral Lewis acids, Lewis bases, or phase-transfer catalysts to induce enantioselectivity in the C-C bond formation between benzaldehyde and a trichloromethyl source. | Access to single enantiomers, which is crucial for pharmaceutical applications. | Design of a catalyst that is effective for the sterically demanding trichloromethyl group. |

| Improved Reagent Systems | Employing reagents like trimethyl(trichloromethyl)silane (B1229197) (CCl3-TMS) or sodium trichloroacetate in optimized solvent systems. organic-chemistry.org | Enhanced safety, reduced side reactions, and potentially milder conditions. | Optimizing reaction kinetics and reagent compatibility for high yields. |

| Tandem Reaction Sequences | A one-pot conversion from benzyl alcohol via in-situ oxidation followed by immediate reaction with a chloroform equivalent. organic-chemistry.org | Increased process efficiency, reduced purification steps, and less solvent waste. | Ensuring compatibility of the oxidation and addition reaction conditions. |

Exploration of Undiscovered Reactivity and Transformation Pathways

The chemical character of this compound is defined by its two primary functional groups: the secondary alcohol and the trichloromethyl moiety. While the reactivity of the alcohol (e.g., oxidation, esterification) is well-understood, the interplay between these two groups and the unique transformations enabled by the trichloromethyl group are ripe for investigation.

Future research will likely focus on using the compound as a building block for more complex molecules. For instance, its role as a key intermediate in the synthesis of the anthelmintic drug clorsulon (B1669243) involves a transformation to a 4-amino-6-(trichloroethenyl)-1,3-benzenedisulfonamide, highlighting a crucial elimination pathway to form a trichloroethenyl group. google.com Further exploration of this and other elimination, reduction, or substitution reactions on the CCl3 group could yield a variety of useful vinyl compounds and other derivatives.

The conversion of the alcohol to other functional groups (e.g., an amine) could unlock novel cyclization pathways. The reaction of related α-trichloromethyl amines to form 2,2-dichloroaziridines suggests that intramolecular reactions involving the CCl3 group can lead to strained ring systems, which are valuable synthetic intermediates. acs.org Similarly, its documented use in three-component reactions to form heterocycles like 2-imino-4-thiazolidinone opens the door to discovering new multicomponent reactions where this compound serves as a key structural linchpin. acs.org

Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for routine characterization, advanced techniques are required to study the dynamic behavior of this compound. nist.gov As a chiral molecule, understanding its conformational preferences, intermolecular interactions, and behavior in chiral environments is critical for applications in materials science and medicinal chemistry.

Future studies could employ techniques such as Raman Optical Activity (ROA) spectroscopy. ROA is exceptionally sensitive to molecular chirality and can provide detailed information about the absolute configuration and conformational dynamics of chiral molecules in solution. rsc.org This could be used to study how the phenyl and trichloromethyl groups orient relative to each other and how this is influenced by the solvent environment.

Dynamic NMR (DNMR) spectroscopy is another powerful tool for investigating conformational changes, such as the rotation around the C-C single bond, and for studying enantiomerization processes. researchgate.net For probing intermolecular interactions, laser-induced fluorescence combined with supersonic jet-cooling can be used to study the formation and structure of weakly bound van der Waals complexes between this compound and other molecules, allowing for the precise characterization of diastereoisomeric interactions in the gas phase. researchgate.net

| Technique | Information Gained | Research Application |

| Raman Optical Activity (ROA) | Absolute configuration, solution-state conformation, vibrational modes. rsc.org | Determining the 3D structure and flexibility of the molecule in different solvents. |

| Dynamic NMR (DNMR) | Rates of conformational exchange, rotational barriers, enantiomerization processes. researchgate.net | Quantifying the energy barriers between different conformers. |

| Laser-Induced Fluorescence (LIF) | Structure and binding energies of intermolecular complexes, chiral discrimination. researchgate.net | Studying non-covalent interactions with other chiral molecules or potential biological targets. |

| Circular Dichroism (CD) | Chiroptical response upon interaction with chiral probes or substrates. lookchem.com | High-throughput screening of enantiomeric excess and binding events. |

Design and Synthesis of Bioactive Analogs with Tuned Specificity

The structure of this compound serves as a template for the design of new bioactive molecules. nih.govnih.gov Future research will focus on the rational design and synthesis of analogs with tailored biological activities. This can be achieved through several strategies, including bioisosteric replacement and modification of the aromatic ring. rsc.org

A key area of exploration is the replacement of the trichloromethyl group with other functionalities. The trifluoromethyl (CF3) group, for example, is a well-known bioisostere for various groups and can significantly alter properties like metabolic stability and binding affinity. acs.orgnih.gov Replacing the -CCl3 group with -CF3, other haloalkyl groups, or even non-halogenated isosteres could lead to analogs with novel pharmacological profiles. cambridgemedchemconsulting.com

Additionally, substitution on the phenyl ring provides a straightforward method to tune the molecule's physicochemical properties, such as lipophilicity and electronic character. The synthesis of analogs like p-chloro-α-(trichloromethyl)-benzyl alcohol and p-fluoro-α-(trichloromethyl)-benzyl alcohol has already been reported. acs.orgchemeo.comnist.gov A systematic exploration of different substituents (e.g., nitro, methoxy, cyano) at various positions on the ring could be guided by structure-activity relationship (SAR) studies to optimize binding to a specific biological target.

Integration with Computational Chemistry for Predictive Modeling

Computational chemistry is an indispensable tool for accelerating research and providing deep molecular-level insights. acs.org For this compound and its analogs, computational methods can be used to predict properties, model reactivity, and guide experimental design.

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to calculate structural geometries, vibrational frequencies (to compare with experimental IR spectra), and reaction energy profiles for proposed synthetic routes. nih.gov This can help in understanding reaction mechanisms and predicting the feasibility of new transformations.

Molecular dynamics (MD) simulations, using increasingly accurate force fields for halogenated organic compounds, can model the dynamic behavior of the molecule in various environments. acs.orgbioexcel.eu These simulations can predict conformational preferences and the nature of interactions with solvent molecules or biological macromolecules, such as proteins or membranes. A key aspect to model is the halogen bond, a noncovalent interaction where the chlorine atoms of the trichloromethyl group can act as electrophilic centers, which may be crucial for biological activity. nih.gov

| Computational Method | Objective | Application to this compound |

| Density Functional Theory (DFT) | Predict molecular properties and reaction energetics. nih.gov | Calculate IR spectra, analyze reaction mechanisms for synthesis, predict stability of analogs. |

| Molecular Dynamics (MD) | Simulate molecular motion and interactions over time. acs.org | Study conformational flexibility, solvation, and binding modes to biological targets. |

| QSAR Modeling | Correlate chemical structure with biological activity. | Predict the bioactivity of newly designed analogs to prioritize synthetic targets. |

| Virtual Screening | Docking of compound libraries into protein binding sites. | Identify potential biological targets for this compound and its analogs. |

Scale-Up and Industrial Application Potential through Continuous Flow Systems

For any chemical with industrial or pharmaceutical potential, the ability to scale up its synthesis safely and efficiently is paramount. Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety when handling hazardous reagents, and the potential for straightforward automation and scale-up. nih.govnih.gov

The synthesis of α-trichloromethyl carbinols is often highly exothermic, and the use of continuous flow reactors can effectively manage this heat, preventing runaway reactions and minimizing the formation of byproducts. google.com Research has already demonstrated the successful synthesis of trichloromethylcarbinols in a continuous flow setup using sodium trichloroacetate, proving the principle for this class of compounds. organic-chemistry.org

Future work will involve translating the most efficient batch syntheses of this compound into robust, scalable flow processes. mit.edu This would involve optimizing parameters such as residence time, temperature, and reagent concentration in micro- or meso-scale reactors. The integration of in-line purification and analysis techniques could lead to a fully automated system for the on-demand production of this valuable chemical intermediate, paving the way for its broader industrial application. researchgate.net

Q & A

Q. What are the optimal synthetic conditions for preparing 2,2,2-trichloro-1-phenylethanol in high yields?

Methodological Answer: The compound can be synthesized via two primary routes:

- Traditional Alkaline Hydrolysis : Reacting 2,2,2-trichloro-1-phenylethanone with thiourea under alkaline conditions (4 equivalents of NaOH in a DME-H₂O solvent system). This method achieves moderate yields (~60–70%) but requires careful control of base stoichiometry to avoid side reactions .

- Electrochemical Flow Microreactor : A novel approach involves in situ generation of trichloromethyl anion from chloroform using an electrogenerated base, followed by rapid reaction with benzaldehyde. This method operates at ambient temperature and avoids intermediate decomposition, yielding ~75–80% product .

Q. Comparison of Methods

| Method | Conditions | Yield | Key Advantages |

|---|---|---|---|

| Traditional Alkaline | NaOH/DME-H₂O, reflux | 60–70% | Scalable for batch synthesis |

| Electrochemical Flow | Ambient temperature, flow system | 75–80% | Faster, avoids thermal degradation |

Q. How can researchers characterize this compound?

Methodological Answer: Key characterization techniques include:

- Physical Properties : Melting point (37–38°C), boiling point (106–108°C at 1 mmHg), and density (1.43 g/mL at 20°C) for identification and purity assessment .

- Spectroscopy :

- ¹H/¹³C NMR : To confirm the presence of the phenyl group and trichloromethyl moiety.

- IR : Detect O–H stretching (~3400 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹).

- Chromatography : HPLC or GC-MS to verify purity, especially after synthesis involving byproducts like dichloro derivatives .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use non-polar solvents (e.g., hexane) due to the compound’s limited water solubility.

- Column Chromatography : Silica gel with ethyl acetate/hexane eluent (1:5 ratio) to separate from unreacted starting materials or thiourea byproducts .

- Distillation : Vacuum distillation at 1 mmHg to isolate the compound while avoiding thermal decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound with nucleophiles?

Methodological Answer:

- Base-Mediated Reactions : Secondary trichloromethyl carbinols (like this compound) show limited reactivity in aprotic media (e.g., DBU in methanol). Steric hindrance and poor leaving-group stability likely impede nucleophilic substitution .

- Electrophilic Pathways : In acidic conditions, the trichloromethyl group may act as an electrophile, enabling reactions with sulfur or oxygen nucleophiles (e.g., thiols or alcohols) to form thioethers or ethers .

Contradiction Note : While tertiary trichloromethyl carbinols react readily in aprotic media, secondary analogs require protic solvents or electrochemical activation to enhance reactivity .

Q. How can electrochemical methods improve the synthesis of trichloromethyl intermediates?

Methodological Answer: The electrochemical flow microreactor enables:

- In Situ Anion Generation : Electrochemical reduction of chloroform produces trichloromethyl anion, which reacts immediately with benzaldehyde, minimizing decomposition .

- Temperature Control : Ambient conditions prevent thermal degradation, critical for unstable intermediates.

- Scalability : Continuous flow systems enhance reproducibility for high-throughput applications .

Q. What strategies mitigate challenges in handling unstable intermediates during synthesis?

Methodological Answer:

- Rapid Quenching : Use flow reactors to immediately react intermediates (e.g., trichloromethyl anion) with electrophiles .

- Protective Atmospheres : Conduct reactions under nitrogen/argon to prevent moisture or oxygen interference .

- Analytical Monitoring : Real-time techniques like in-line IR or UV-vis spectroscopy track intermediate stability .

Q. How does single-electron transfer (SET) influence reduction pathways of trichloromethyl derivatives?

Methodological Answer:

- RMgX Reduction : RMgX reagents (e.g., Grignard) reduce 2,2,2-trichloro-1-arylethanones via SET, yielding α,α-dichloro-β-hydroxyketones. Trapping experiments with TEMPO confirm radical intermediates .

- Mechanistic Control : Adjusting electrophile addition timing (e.g., aldehydes vs. ketones) directs product selectivity toward dichloro or hydroxylated derivatives .

Q. Data Contradiction Analysis

- Base Reactivity : reports poor reactivity of secondary carbinols with DBU, while demonstrates successful anion generation under electrochemical conditions. This highlights the critical role of reaction media (protic vs. aprotic) and activation methods (thermal vs. electrochemical) in overcoming steric/electronic barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.